

# Spectroscopic Analysis of 1,1,1,2,2-Pentafluoropropane: A Technical Guide

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## Compound of Interest

Compound Name: 1,1,1,2,2-Pentafluoropropane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1,1,1,2,2-pentafluoropropane** (HFC-245cb). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The empirical formula for **1,1,1,2,2-pentafluoropropane** is  $C_3H_3F_5$ , with a molecular weight of 134.05 g/mol. [1] The structural formula is  $CH_3-CF_2-CF_3$ . Spectroscopic analysis provides confirmation of this structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1,1,1,2,2-pentafluoropropane** by providing information about the chemical environment of the hydrogen ( $^1H$ ), carbon-13 ( $^{13}C$ ), and fluorine-19 ( $^{19}F$ ) nuclei.

Table 1: NMR Spectroscopic Data for **1,1,1,2,2-Pentafluoropropane**

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
$^1\text{H}$	Data not available	$\text{CH}_3$		
$^{13}\text{C}$	Data not available	C1, C2, C3		
$^{19}\text{F}$	Data not available	$\text{CF}_2$ , $\text{CF}_3$		

Note: Specific chemical shift and coupling constant data for **1,1,1,2,2-pentafluoropropane** are available on SpectraBase. A Varian EM-360 instrument was used for the  $^{19}\text{F}$  NMR data acquisition.<sup>[1]</sup> A detailed interpretation would reveal a triplet for the  $-\text{CF}_3$  group due to coupling with the adjacent  $-\text{CF}_2-$  group, and a quartet for the  $-\text{CF}_2-$  group due to coupling with the  $-\text{CF}_3$  group.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. The vapor phase IR spectrum of **1,1,1,2,2-pentafluoropropane** is available on SpectraBase.<sup>[1]</sup>

Table 2: Key IR Absorptions for **1,1,1,2,2-Pentafluoropropane**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available	C-H stretching	
Data not available	C-F stretching	
Data not available	C-C stretching	

Note: The spectrum is expected to be dominated by strong C-F stretching absorptions, typically in the  $1400\text{-}1000\text{ cm}^{-1}$  region. C-H stretching vibrations from the methyl group would appear around  $3000\text{-}2850\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The gas chromatography-mass spectrometry (GC-MS) data for **1,1,1,2,2-pentafluoropropane** is available on SpectraBase.<sup>[1]</sup>

Table 3: Mass Spectrometry Data for **1,1,1,2,2-Pentafluoropropane**

m/z	Relative Intensity (%)	Possible Fragment
Data not available	[C <sub>3</sub> H <sub>3</sub> F <sub>5</sub> ] <sup>+</sup> (Molecular Ion)	
Data not available	[C <sub>2</sub> F <sub>5</sub> ] <sup>+</sup>	
Data not available	[CF <sub>3</sub> ] <sup>+</sup>	
Data not available	[CH <sub>3</sub> CF <sub>2</sub> ] <sup>+</sup>	

Note: The mass spectrum will show the molecular ion peak and various fragment ions resulting from the cleavage of C-C and C-F bonds. Common fragments for fluorinated alkanes include the loss of fluorine atoms and cleavage of the carbon chain.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a volatile fluorinated propane like **1,1,1,2,2-pentafluoropropane**.

### NMR Spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F)

- **Sample Preparation:** A solution of **1,1,1,2,2-pentafluoropropane** is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl<sub>3</sub>, acetone-d<sub>6</sub>) in a 5 mm NMR tube. A reference standard, such as tetramethylsilane (TMS) for <sup>1</sup>H and <sup>13</sup>C NMR or CFC<sub>3</sub> for <sup>19</sup>F NMR, is added.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (<sup>1</sup>H, <sup>13</sup>C, or <sup>19</sup>F). Standard acquisition parameters, including pulse width, acquisition time, and relaxation delay, are set.

- **Data Acquisition:** For  $^1\text{H}$  and  $^{13}\text{C}$  NMR, both proton-decoupled and coupled spectra may be acquired. For  $^{19}\text{F}$  NMR, proton-decoupled spectra are common to simplify the spectrum.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

## Infrared (IR) Spectroscopy

- **Sample Preparation (Gas Phase):** A gas cell with KBr or NaCl windows is evacuated. A small amount of **1,1,1,2,2-pentafluoropropane** is introduced into the cell to a pressure of a few millibars.
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty gas cell is recorded.
- **Data Acquisition:** The IR spectrum of the sample is recorded by passing an infrared beam through the gas cell. Multiple scans are typically co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions and intensities are then identified.

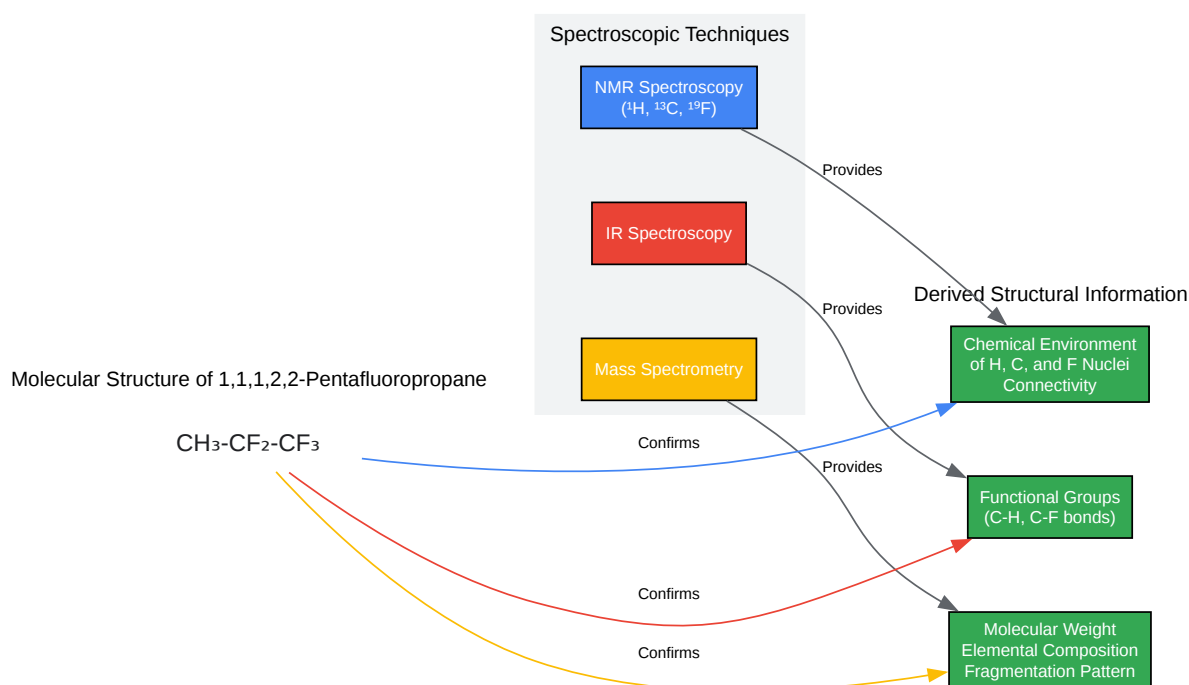
## Mass Spectrometry (GC-MS)

- **Sample Introduction:** A dilute solution of **1,1,1,2,2-pentafluoropropane** in a volatile solvent is injected into the gas chromatograph (GC). The GC separates the compound from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons to form a molecular ion and fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).

- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

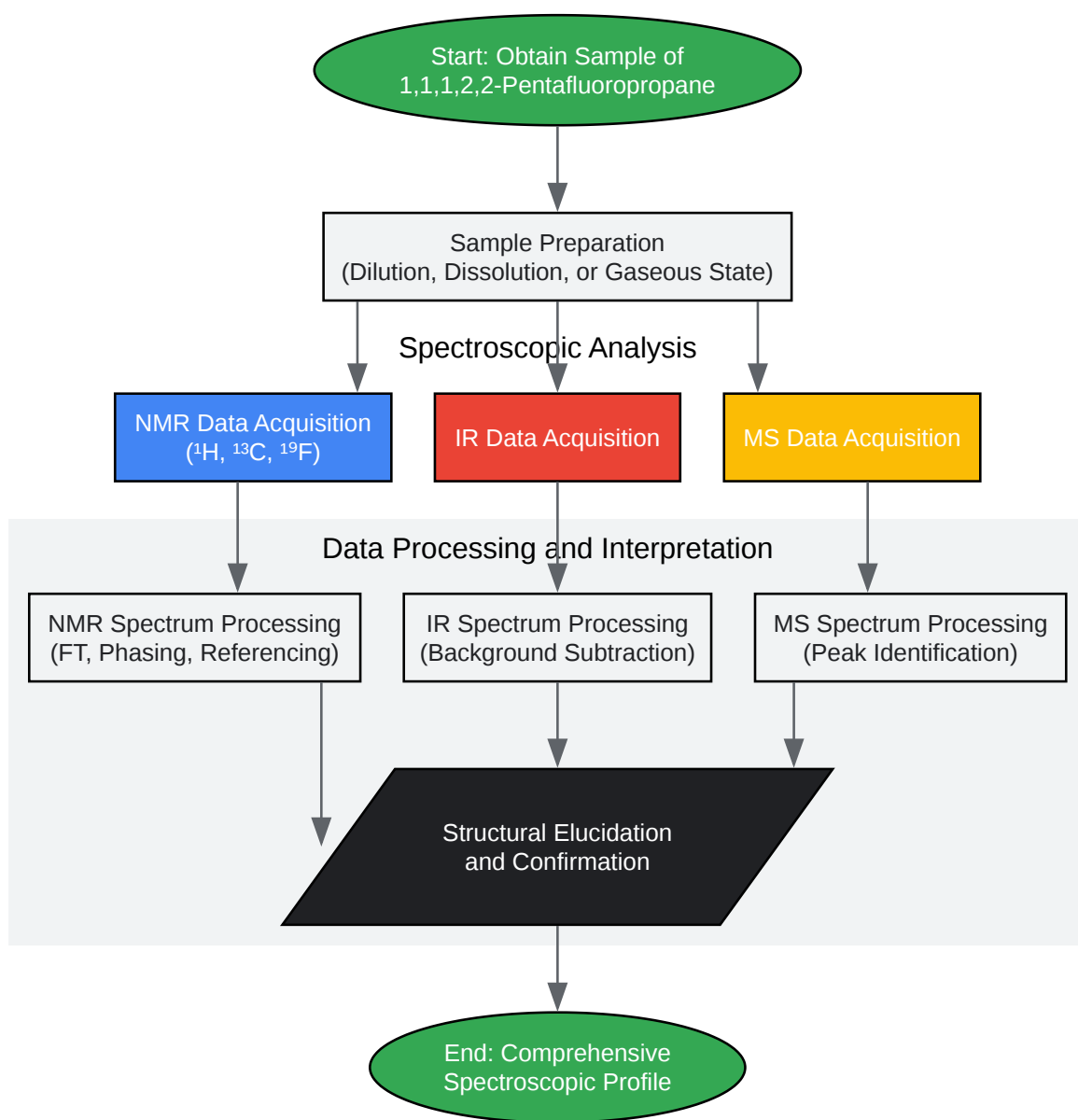
## Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for analysis.



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Caption: Spectroscopic techniques for structural elucidation.



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Caption: Generalized experimental workflow for analysis.

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## References

- 1. 1,1,1,2,2-Pentafluoropropane | C<sub>3</sub>H<sub>3</sub>F<sub>5</sub> | CID 15747 - PubChem [pubchem.ncbi.nlm.nih.gov]
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